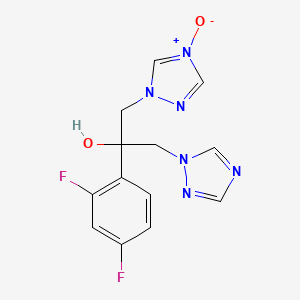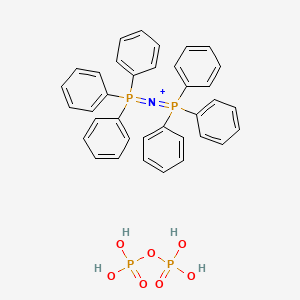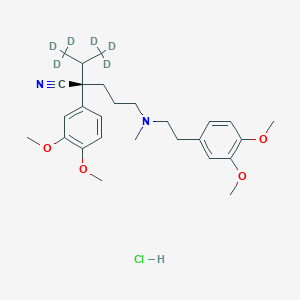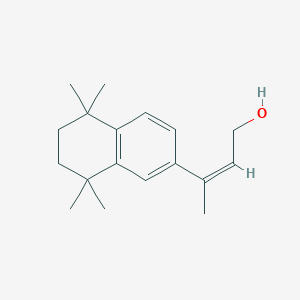![molecular formula C20H18Cl2N4O6 B13434688 [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a benzoate ester, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the purine base: The purine base, specifically 2,6-dichloropurine, is introduced through nucleophilic substitution reactions.
Acetylation and methoxylation: These functional groups are introduced using acetic anhydride and methanol under acidic or basic conditions.
Esterification with benzoic acid: The final step involves esterification of the hydroxyl group with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The chlorine atoms on the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins. It can also serve as a probe to investigate enzyme activities involving purine metabolism.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its purine base structure suggests it could interact with nucleic acid processes, potentially serving as an antiviral or anticancer agent.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can mimic natural nucleotides, allowing it to inhibit or modulate enzymatic activities involved in DNA or RNA synthesis. The acetyl and methoxy groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]
- [(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate]
Uniqueness
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate is unique due to its combination of a dichloropurine base with an acetyloxy and methoxy functional group. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H18Cl2N4O6 |
|---|---|
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18Cl2N4O6/c1-10(27)31-15-14(29-2)12(8-30-19(28)11-6-4-3-5-7-11)32-18(15)26-9-23-13-16(21)24-20(22)25-17(13)26/h3-7,9,12,14-15,18H,8H2,1-2H3/t12-,14-,15-,18-/m1/s1 |
Clave InChI |
OZFIAZBMUUBMTO-SCFUHWHPSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC |
SMILES canónico |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)




